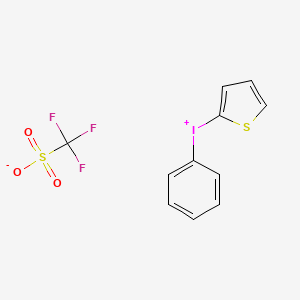
(2-Thienyl)(phenyl)iodonium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Thienyl)(phenyl)iodonium triflate is a hypervalent iodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their versatility and reactivity in organic synthesis. The presence of both a thienyl and a phenyl group attached to the iodine atom, along with the triflate anion, makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 2-thienylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: (2-Thienyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophilic arylating agent, transferring the phenyl or thienyl group to nucleophilic substrates.
Oxidation and Reduction: It can participate in oxidation reactions due to the hypervalent iodine center, although reduction reactions are less common.
Nucleophilic Substitution: The triflate anion can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Transition metal catalysts like palladium or copper can be used to facilitate certain reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
(2-Thienyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an arylating agent in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Photochemistry: The compound is employed in photochemical reactions due to its ability to generate reactive intermediates under light irradiation.
Mecanismo De Acción
The mechanism of action of (2-Thienyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a nucleophilic substrate. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The triflate anion stabilizes the intermediate species formed during the reaction, allowing for efficient aryl group transfer .
Comparación Con Compuestos Similares
- (Phenyl)(2-thienyl)iodonium triflate
- (Phenyl)(4-methylphenyl)iodonium triflate
- (Phenyl)(2-furyl)iodonium triflate
Uniqueness: (2-Thienyl)(phenyl)iodonium triflate is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other diaryliodonium salts, it offers a broader range of applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C11H8F3IO3S2 |
|---|---|
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
phenyl(thiophen-2-yl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8IS.CHF3O3S/c1-2-5-9(6-3-1)11-10-7-4-8-12-10;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
KKKPMOAIDZKPLM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=CS2.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)

![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
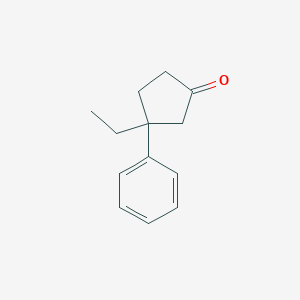
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)

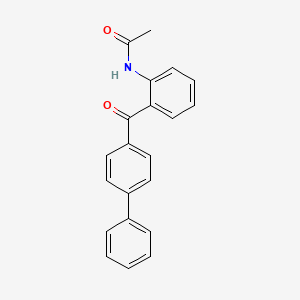
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
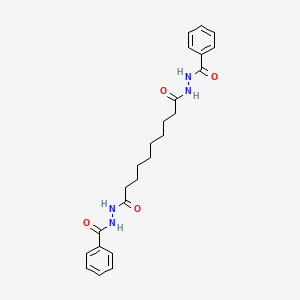
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)
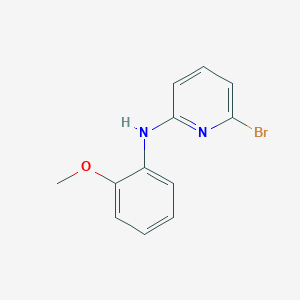

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
